molecular formula C13H16BClO3 B8140790 2-Chloro-4-formylphenylboronic acid pinacol ester

2-Chloro-4-formylphenylboronic acid pinacol ester

Cat. No.: B8140790
M. Wt: 266.53 g/mol
InChI Key: UPFNNHCCFWUAEW-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 2-Chloro-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2-Chloro-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2-Chloro-4-formylphenylboronic acid pinacol ester can be compared with other boronic esters such as:

Properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFNNHCCFWUAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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